3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to inhibit various targets like rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that compounds with similar structures interact with their targets, leading to changes in the function of these targets . For instance, JAK inhibitors block the action of JAK enzymes, thereby interrupting the JAK-STAT signaling pathway .
Biochemical Pathways
For instance, JAK inhibitors interrupt the JAK-STAT signaling pathway, which plays a crucial role in the immune response .
Result of Action
For instance, JAK inhibitors can reduce inflammation and immune response by blocking the action of JAK enzymes .
Biochemical Analysis
Biochemical Properties
The compound 3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile can bind in the biological system with a variety of enzymes and receptors . This interaction is facilitated by the compound’s ability to form hydrogen bonds and dipole interactions with biological receptors
Cellular Effects
Similar triazole compounds have shown significant cytotoxic activities against various cell lines . They can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level through binding interactions with biomolecules . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under regioselective conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often yielding high regioselectivity and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields while minimizing the use of catalysts and additives . This eco-friendly approach is advantageous for large-scale production, reducing both time and cost.
Chemical Reactions Analysis
Types of Reactions
3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole core.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile apart is its unique combination of the triazolo[1,5-a]pyrimidine core with the azetidine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-10-5-13(24-15(21-10)19-9-20-24)22(2)11-7-23(8-11)14-12(6-16)17-3-4-18-14/h3-5,9,11H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYTZGPVQYURR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NC=CN=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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